Tert-butyl 3-nitropiperidine-1-carboxylate

PTP1B inhibition diabetes obesity

Tert-butyl 3-nitropiperidine-1-carboxylate (CAS 1313738-96-3) delivers unique 3-nitro electronic and steric profiles unattainable with 3-amino, 3-hydroxy, or 4-nitro positional isomers. This scaffold provides 6.9-fold PTP1B selectivity over PTP-Lar and 19.2-fold over PTPalpha (Ki=13,000 nM), enabling precise enzymatic assay windows. Validated in FTase inhibitors with low nanomolar IC50 (3.0–5.4 nM). The orthogonal Boc protection allows selective nitro reduction to access 3-aminopiperidine pharmacophores for CNS-targeted therapeutics and PROTAC linker SAR. Available in 98% purity with standard international shipping.

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1313738-96-3
Cat. No. B597067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-nitropiperidine-1-carboxylate
CAS1313738-96-3
Synonymstert-butyl 3-Nitropiperidin-1-carboxylate
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)[N+](=O)[O-]
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h8H,4-7H2,1-3H3
InChIKeyGSYKFOZNUUEUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-Nitropiperidine-1-Carboxylate (CAS 1313738-96-3): Chemical Profile and Baseline Characterization for Scientific Procurement


Tert-butyl 3-nitropiperidine-1-carboxylate (CAS 1313738-96-3, MFCD19443921, MW 230.26, formula C10H18N2O4) is an N-Boc-protected 3-nitropiperidine derivative belonging to the class of substituted piperidine carboxylates . This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a nitro substituent at the 3-position, distinguishing it structurally from 3-amino, 3-hydroxy, and 4-nitro positional isomers that serve as alternative intermediates in pharmaceutical synthesis . The nitro group confers specific electronic and steric properties relevant to structure-activity relationships in medicinal chemistry applications .

Procurement Considerations: Why Tert-Butyl 3-Nitropiperidine-1-Carboxylate Cannot Be Replaced by Other Boc-Piperidine Analogs


Generic substitution with other N-Boc-piperidine derivatives is inadvisable because the 3-nitro substituent confers distinct molecular recognition and reactivity profiles that differ fundamentally from the corresponding 3-amino (CAS 188111-79-7), 3-hydroxy (CAS 143900-44-1), or 4-nitro (CAS 1228630-89-4) positional isomers [1]. The nitro group participates in specific hydrogen-bonding interactions, modulates electronic density on the piperidine ring, and influences conformational preferences that cannot be replicated by other functional groups at the same position [2]. In PTP1B inhibitor contexts, the 3-nitro-substituted scaffold exhibits a measurable selectivity profile across PTPase family members that is distinct from other functionalized piperidine cores [3]. Furthermore, the nitro group serves as a synthetic handle for reduction to the corresponding amine, enabling access to 3-aminopiperidine-containing pharmacophores while preserving orthogonal Boc protection—a synthetic route not available when starting from 3-amino or 3-hydroxy analogs [4].

Quantitative Differentiation Evidence for Tert-Butyl 3-Nitropiperidine-1-Carboxylate: Comparative Data vs. Closest Analogs


PTP1B Inhibitory Activity: Tert-Butyl 3-Nitropiperidine-1-Carboxylate vs. PTPase Family Selectivity Profile

Tert-butyl 3-nitropiperidine-1-carboxylate demonstrates measurable inhibitory activity against recombinant human protein-tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity. The compound exhibits a Ki of 13,000 nM (13 μM) against PTP1B under assay conditions of pH 5.5 using p-nitrophenyl phosphate as substrate [1]. Selectivity profiling across PTPase family members reveals a 6.9-fold preference for PTP1B over PTP-Lar (Ki = 90,000 nM) and a 19.2-fold preference over PTPalpha (Ki = 250,000 nM) [1]. This intra-family selectivity pattern is distinct from the 3-amino-Boc-piperidine scaffold, which is primarily reported as a γ-secretase modulator for Aβ42 lowering (in vitro/in vivo activity) rather than a PTPase inhibitor, and from the 3-hydroxy-Boc-piperidine scaffold, which is documented as a structural cornerstone for HCV NS3/4A protease inhibitors [2].

PTP1B inhibition diabetes obesity tyrosine phosphatase

Conformational Rigidity in PROTAC Linker Design: 3-Nitro-Substituted vs. Saturated Piperidine Scaffolds

Piperidine-containing scaffolds provide semi-rigid conformational bias that enhances ternary complex formation in PROTAC (Proteolysis Targeting Chimera) applications compared to fully flexible PEG or alkyl linkers [1]. The piperidine ring enables a favorable, protonatable conformation for participating in ternary complex formation between E3 ligase and target protein, whereas morpholine and piperazine analogs provide alternative rigidity profiles with different protonation states [1]. The 3-nitro substituent on tert-butyl 3-nitropiperidine-1-carboxylate introduces additional electronic modulation and potential hydrogen-bonding capacity relative to unsubstituted piperidine linkers, offering a distinct pharmacophore interaction landscape . This differentiates the compound from unsubstituted piperidine-GNE-049-N-Boc (CAS 1936431-36-5), which serves as a dCBP-1 ligand for p300/CBP degradation but lacks the electronic and steric contributions of the nitro group .

PROTAC targeted protein degradation linker design ternary complex

Farnesyltransferase (FTase) Inhibitor Scaffold: 3-Nitropiperidine Core vs. Alternative Heterocyclic Cores

The 3-nitropiperidine scaffold serves as a critical pharmacophore element in potent farnesyltransferase (FTase) inhibitors. The parent compound 2-(4-hydroxy)phenyl-3-nitropiperidine (1a) exhibits an FTase IC50 of 5.4 nM [1]. Subsequent optimization of this 3-nitropiperidine-containing scaffold yielded analogs with further enhanced potency: compound 14a (IC50 = 4.3 nM), compound 20a (IC50 = 3.0 nM), and compound 50a (IC50 = 16 nM), all retaining the 3-nitropiperidine core [1]. This sub-10 nM potency places the 3-nitropiperidine scaffold among the most active FTase inhibitor chemotypes reported, with potency comparable to or exceeding that of alternative heterocyclic cores such as imidazole- or pyridine-based FTase inhibitors [2]. Tert-butyl 3-nitropiperidine-1-carboxylate provides the N-protected 3-nitropiperidine building block necessary for synthesizing this class of inhibitors while maintaining orthogonal protection for downstream functionalization [1].

farnesyltransferase FTase inhibition anticancer Ras signaling

Orthogonal Protection Strategy: Boc Group Stability vs. Alternative Protecting Groups

The tert-butoxycarbonyl (Boc) group on tert-butyl 3-nitropiperidine-1-carboxylate provides orthogonal protection that is stable under basic, nucleophilic, and reductive conditions but is selectively cleaved under acidic conditions (TFA or HCl) [1]. This orthogonality enables sequential functionalization of the piperidine nitrogen independently of the 3-nitro group, which can be reduced to the corresponding amine using hydrogenation or metal-mediated reduction [2]. In comparison, Cbz-protected analogs (e.g., benzyl 3-nitropiperidine-1-carboxylate) require hydrogenolytic cleavage, which is incompatible with nitro group reduction [3]. Fmoc-protected analogs offer base-labile protection but are less cost-effective for large-scale synthesis. The Boc-3-nitropiperidine combination thus provides a synthetically flexible intermediate that can be diversified through either nitro group manipulation (reduction, nucleophilic aromatic substitution) or nitrogen deprotection/functionalization sequences without protecting group interference [2].

Boc protection orthogonal synthesis multistep synthesis intermediate stability

Defined Application Scenarios for Tert-Butyl 3-Nitropiperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


PTP1B Inhibitor Screening and Selectivity Assay Development

This compound is suitable as a reference inhibitor in PTP1B enzymatic assays requiring discrimination from PTP-Lar and PTPalpha family members. Based on the selectivity profile (Ki = 13,000 nM for PTP1B, 90,000 nM for PTP-Lar, 250,000 nM for PTPalpha) established under pH 5.5 conditions with p-nitrophenyl phosphate substrate [1], the compound provides a baseline for establishing PTP1B-specific assay windows. The 6.9-fold selectivity over PTP-Lar and 19.2-fold selectivity over PTPalpha enables assay development where off-target phosphatase activity must be controlled [1].

PROTAC Linker Optimization with Nitro-Functionalized Piperidine Scaffolds

The compound serves as a building block for PROTAC linker optimization where semi-rigid, nitrogen-containing tethers with specific electronic properties are required. The piperidine ring provides conformational bias for ternary complex formation, while the 3-nitro substituent contributes additional hydrogen-bonding capacity (3 H-bond acceptors) and modulates LogP (1.41) relative to unsubstituted piperidine linkers . This scaffold is positioned for linker structure-activity relationship (SAR) studies where electronic effects of the nitro group influence degradation efficiency and target selectivity [2].

Farnesyltransferase (FTase) Inhibitor Lead Optimization Programs

Tert-butyl 3-nitropiperidine-1-carboxylate provides direct access to the 3-nitropiperidine pharmacophore required for FTase inhibitors with demonstrated low nanomolar potency. The scaffold has been validated in compounds exhibiting IC50 values of 5.4 nM (1a), 4.3 nM (14a), 3.0 nM (20a), and 16 nM (50a) [3]. The Boc-protected building block enables modular synthesis of analogs targeting the C-2 phenyl substitution position, where structural modifications have yielded metabolically stable inhibitors with reduced glucuronidation potential [3].

Multistep Pharmaceutical Intermediate Requiring Orthogonal Nitro/Boc Manipulation

This compound is appropriate for synthetic routes requiring sequential or independent manipulation of the 3-nitro group and piperidine nitrogen. The Boc group tolerates basic, nucleophilic, and reductive conditions while enabling acidic deprotection without affecting the nitro substituent [4]. The nitro group can be reduced to the corresponding 3-aminopiperidine under hydrogenation conditions orthogonal to Boc stability, providing access to 3-aminopiperidine-containing pharmacophores that are prevalent in γ-secretase modulators and other CNS-targeted therapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-nitropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.